molecular formula C17H17ClN2O B11472230 N-(3-chlorophenyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxamide

N-(3-chlorophenyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxamide

Cat. No.: B11472230
M. Wt: 300.8 g/mol
InChI Key: ZRDIFSCRCUSQCA-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxamide is a chemical compound that belongs to the class of benzazepines This compound is characterized by the presence of a chlorophenyl group attached to a tetrahydrobenzazepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxamide typically involves the reaction of 3-chloroaniline with a suitable benzazepine precursor. One common method involves the cyclization of 3-chloroaniline with a benzazepine derivative under acidic conditions. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, which facilitates the formation of the benzazepine ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This can include the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted benzazepine compounds.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been investigated for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: Research has explored its potential as a therapeutic agent for various conditions, including neurological disorders.

    Industry: The compound’s unique structural features make it a valuable intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes involved in neurotransmitter regulation. This interaction can modulate the activity of neurotransmitters such as dopamine and serotonin, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-4-nitrobenzamide: This compound shares the chlorophenyl group but differs in the presence of a nitrobenzamide moiety.

    2-chloro-N-(3-chlorophenyl)nicotinamide: Similar in having a chlorophenyl group, but with a nicotinamide structure.

    N-(3-chlorophenyl)anthranilic acid: Contains the chlorophenyl group but with an anthranilic acid structure.

Uniqueness

N-(3-chlorophenyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxamide is unique due to its benzazepine ring system, which imparts distinct chemical and biological properties. This structural feature differentiates it from other compounds with similar functional groups, making it a valuable molecule for research and development.

Properties

Molecular Formula

C17H17ClN2O

Molecular Weight

300.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-2,3,4,5-tetrahydro-1-benzazepine-1-carboxamide

InChI

InChI=1S/C17H17ClN2O/c18-14-8-5-9-15(12-14)19-17(21)20-11-4-3-7-13-6-1-2-10-16(13)20/h1-2,5-6,8-10,12H,3-4,7,11H2,(H,19,21)

InChI Key

ZRDIFSCRCUSQCA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C2=CC=CC=C2C1)C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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